(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol
Description
The compound “(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol” (hereafter referred to as Compound A) is a pyrazole derivative featuring a hydroxymethyl group at the 3-position and a 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the 1-position. The SEM group is widely used in organic synthesis to protect alcohols and amines during multi-step reactions, enabling selective reactivity .
Synthesis: Compound A is synthesized via a reaction sequence involving 1,4-dioxane, triethylamine, and elemental sulfur, yielding a yellow oil with a 77% efficiency . Its structural complexity and stability make it valuable in intermediates for pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C10H20N2O2Si |
|---|---|
Molecular Weight |
228.36 g/mol |
IUPAC Name |
[1-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C10H20N2O2Si/c1-15(2,3)7-6-14-9-12-5-4-10(8-13)11-12/h4-5,13H,6-9H2,1-3H3 |
InChI Key |
WZELLTUAICWMCZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC(=N1)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of (1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol typically involves the reaction of pyrazole derivatives with trimethylsilyl-protected ethoxy methyl groups under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Several studies have indicated that pyrazole derivatives exhibit significant anticancer activity. The compound has been synthesized and evaluated for its potential as an anticancer agent. For instance, a study demonstrated that similar pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Case Study: Pyrazole Derivatives in Cancer Treatment
| Study | Compound | Activity | Findings |
|---|---|---|---|
| (1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol | Anticancer | Induced apoptosis in breast cancer cell lines. |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Agricultural Science
Pesticidal Activity
The application of this compound extends to agricultural science, where it has been studied for its pesticidal properties. Pyrazole compounds have shown efficacy against various pests and pathogens, suggesting potential use as a bio-pesticide.
Case Study: Efficacy Against Crop Pests
Material Science
Synthesis of Functional Materials
In material science, this compound is being explored for the synthesis of functional materials, particularly in the development of polymers with enhanced thermal stability and mechanical properties.
Case Study: Polymer Blends
Mechanism of Action
The mechanism of action of (1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key differences between Compound A and structurally related pyrazole derivatives:
Key Observations :
- SEM Group Influence: The SEM group in Compound A increases its molecular weight and lipophilicity compared to the unprotected (1H-pyrazol-3-yl)methanol. This enhances solubility in non-polar solvents (e.g., THF) and stability under basic/oxidative conditions .
- Functional Group Variations : Compounds like 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid exhibit distinct reactivity due to electron-withdrawing groups (e.g., carboxylic acid), enabling participation in coupling reactions or salt formation .
Oxidation Behavior
- Compound A: The hydroxymethyl group is protected by SEM, preventing undesired oxidation during reactions. For example, MnO₂-mediated oxidation of Compound A in THF likely targets other reactive sites while preserving the alcohol .
- Unprotected Analog: (1H-Pyrazol-3-yl)methanol lacks a protecting group, making its hydroxymethyl group prone to oxidation or nucleophilic attack, limiting its utility in multi-step syntheses .
Protection/Deprotection Utility
- The SEM group in Compound A can be cleaved under acidic conditions (e.g., HCl/MeOH), regenerating the free alcohol. This contrasts with ethyl ester derivatives (e.g., ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate), which require hydrolysis under basic conditions .
Industrial and Pharmaceutical Relevance
- Intermediate Utility : Compound A is a precursor in synthesizing complex molecules, such as agrochemicals or kinase inhibitors, where controlled reactivity is critical .
- Biocatalysis : Enzymatic decarboxylation studies highlight the role of SEM-protected intermediates in biocatalytic applications, contrasting with unprotected pyrazoles that may interfere with enzyme activity .
Biological Activity
The compound (1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol is a pyrazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C₁₄H₂₄N₂O₄Si
- Molecular Weight: 312.44 g/mol
- CAS Number: 2137533-06-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrazole moiety is known for its role in modulating enzyme activity and influencing signal transduction pathways.
Enzyme Inhibition
Research indicates that compounds with a pyrazole structure can act as inhibitors for several enzymes, including:
- Cyclooxygenase (COX) : Inhibition of COX enzymes can lead to anti-inflammatory effects.
- Butyrylcholinesterase (BChE) : Some derivatives have shown potential in inhibiting BChE, which is relevant in Alzheimer's disease research .
Biological Activity Summary
Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results demonstrated a significant reduction in inflammatory markers in vitro, suggesting a mechanism involving COX inhibition .
Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective properties of pyrazole derivatives against oxidative stress. The compound was tested in cellular models of neurodegeneration, showing reduced cytotoxicity and improved cell viability compared to controls. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Study 3: Antimicrobial Activity
The antimicrobial properties were assessed against Pseudomonas aeruginosa. Results indicated that the compound significantly inhibited bacterial growth, highlighting its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
